Cas no 120466-66-2 ((R)-1-(2-Chlorophenyl)ethanol)
(R)-1-(2-Chlorophenyl)ethanol Chemical and Physical Properties
Names and Identifiers
-
- (R)-1-(2-CHLOROPHENYL)ETHANOL
- (1R)-1-(2-CHLOROPHENYL)-ETHAN-1-OL
- (1R)-1-(2-Chlorophenyl)ethan-1-ol
- (R,R)-(+)-HYDROBENZOIN
- Benzenemethanol,2-chloro-a-methyl-, (aR)-
- (R)-1-(2-Chlorophenyl)ethan-1-ol
- (R)-2' chloro-alphaMethylbenzylalcohol
- BenzeneMethanol, 2-chloro-α-Methyl-, (αR)-
- (1R)-1-(2-chlorophenyl)ethanol
- (R)-2-chloro-alpha-methylbenzyl alcohol
- PubChem3980
- (r)-2'-chloro-1-phenylethanol
- DDUBOVLGCYUYFX-ZCFIWIBFSA-N
- (R)-1-(2-Chloro-phenyl)-ethanol
- (R)-2-chloro-a-methylbenzyl alcohol
- SC1230
- MCULE-
- SCHEMBL342944
- Z360055178
- A806908
- A804513
- AKOS010367430
- AKOS015840296
- MFCD06659510
- EN300-53077
- 120466-66-2
- GS-3394
- CS-B0638
- AMY10459
- (R)-1-(2-Chlorophenyl)ethanol
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- MDL: MFCD06659510
- Inchi: 1S/C8H9ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m1/s1
- InChI Key: DDUBOVLGCYUYFX-ZCFIWIBFSA-N
- SMILES: ClC1C=CC=CC=1[C@@H](C)O
Computed Properties
- Exact Mass: 156.034
- Monoisotopic Mass: 156.034
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- XLogP3: 2.1
Experimental Properties
- Color/Form: No data available
- Density: 1.182
- Melting Point: No data available
- Boiling Point: 231 ºC
- Flash Point: 94 ºC
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 20.23000
- LogP: 2.39330
(R)-1-(2-Chlorophenyl)ethanol Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Sealed in dry,2-8°C
(R)-1-(2-Chlorophenyl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R132216-1g |
(R)-1-(2-Chlorophenyl)ethanol |
120466-66-2 | 98% | 1g |
¥163.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R132216-250mg |
(R)-1-(2-Chlorophenyl)ethanol |
120466-66-2 | 98% | 250mg |
¥51.90 | 2023-09-01 | |
| Fluorochem | 079082-1g |
1R)-1-(2-Chlorophenyl)ethan-1-ol |
120466-66-2 | 95% | 1g |
£50.00 | 2022-03-01 | |
| Fluorochem | 079082-5g |
1R)-1-(2-Chlorophenyl)ethan-1-ol |
120466-66-2 | 95% | 5g |
£164.00 | 2022-03-01 | |
| Fluorochem | 079082-10g |
1R)-1-(2-Chlorophenyl)ethan-1-ol |
120466-66-2 | 95% | 10g |
£300.00 | 2022-03-01 | |
| Chemenu | CM116111-5g |
(R)-2-Chloro-alpha-methylbenzyl Alcohol |
120466-66-2 | 95+% | 5g |
$204 | 2021-06-17 | |
| Alichem | A019064025-250mg |
(R)-1-(2-chlorophenyl)ethanol |
120466-66-2 | 97% | 250mg |
$680.00 | 2023-09-04 | |
| Alichem | A019064025-500mg |
(R)-1-(2-chlorophenyl)ethanol |
120466-66-2 | 97% | 500mg |
$980.00 | 2023-09-04 | |
| Alichem | A019064025-1g |
(R)-1-(2-chlorophenyl)ethanol |
120466-66-2 | 97% | 1g |
$1685.00 | 2023-09-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026557-1g |
(R)-1-(2-Chlorophenyl)ethanol |
120466-66-2 | 98% | 1g |
¥99 | 2024-05-26 |
(R)-1-(2-Chlorophenyl)ethanol Suppliers
(R)-1-(2-Chlorophenyl)ethanol Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on (R)-1-(2-Chlorophenyl)ethanol
Chemical Profile of (R)-1-(2-Chlorophenyl)ethanol (CAS No 120466-66-2)
(R)-1-(2-Chlorophenyl)ethanol, identified by its Chemical Abstracts Service number CAS No 120466-66-2, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This chiral alcohol, characterized by its specific stereochemical configuration, has garnered attention due to its potential applications in drug development and synthetic organic chemistry. The compound's molecular structure, featuring a benzylic alcohol moiety attached to a chlorophenyl group, makes it a versatile intermediate in the synthesis of various pharmacologically active molecules.
The stereochemistry of (R)-1-(2-Chlorophenyl)ethanol is particularly noteworthy, as enantiomeric purity plays a crucial role in the efficacy and safety of pharmaceutical agents. The (R) configuration denotes a specific spatial arrangement of atoms around the chiral center, which can influence the compound's biological activity and interaction with biological targets. In recent years, there has been a growing interest in chiral drugs due to their improved selectivity and reduced side effects compared to their racemic counterparts.
Recent advancements in asymmetric synthesis have enabled more efficient and scalable production of enantiomerically pure compounds like (R)-1-(2-Chlorophenyl)ethanol. Techniques such as chiral resolution, biocatalysis, and transition metal-catalyzed reactions have been employed to achieve high yields of the desired enantiomer. These methods not only enhance the accessibility of such compounds but also contribute to more sustainable and environmentally friendly synthetic routes.
The utility of (R)-1-(2-Chlorophenyl)ethanol extends beyond its role as a building block in drug synthesis. Its unique chemical properties make it valuable in the development of novel materials and ligands for biochemical assays. For instance, derivatives of this compound have been explored as potential inhibitors or modulators of enzymes involved in metabolic pathways and signal transduction processes. The chlorophenyl group, in particular, provides a handle for further functionalization, allowing chemists to tailor the compound's properties for specific applications.
In the realm of medicinal chemistry, the incorporation of halogenated aromatic rings has been shown to enhance the binding affinity and metabolic stability of drug candidates. The presence of a chlorine atom in the 2-position of the phenyl ring in (R)-1-(2-Chlorophenyl)ethanol contributes to its reactivity and compatibility with various synthetic transformations. This feature has been leveraged in the design of kinase inhibitors, antiviral agents, and other therapeutic molecules where precise structural control is essential.
Current research is exploring the pharmacological potential of derivatives of (R)-1-(2-Chlorophenyl)ethanol. Studies have indicated that modifications to its structure can lead to compounds with enhanced activity against certain diseases. For example, analogs with additional substituents on the benzylic alcohol group have shown promise in preclinical trials as potential treatments for neurological disorders and inflammatory conditions. The ability to fine-tune the chemical profile of these compounds through structural modifications underscores their importance as pharmacological scaffolds.
The synthesis and characterization of (R)-1-(2-Chlorophenyl)ethanol also contribute to our understanding of stereoelectronic effects in molecular interactions. The relationship between the stereochemistry of chiral molecules and their biological activity is a cornerstone of modern drug design. By studying compounds like this one, researchers can gain insights into how molecular structure influences function at the atomic level. These insights are invaluable for developing more effective and targeted therapies.
Moreover, the industrial production of (R)-1-(2-Chlorophenyl)ethanol has seen significant advancements due to innovations in process chemistry. Continuous flow reactors and green chemistry principles have been adopted to improve yield, reduce waste, and minimize energy consumption. Such improvements align with global efforts to promote sustainable chemical manufacturing practices. The scalability and efficiency of producing this compound are critical for its widespread use in pharmaceutical applications.
The future prospects for (R)-1-(2-Chlorophenyl)ethanol are promising, with ongoing research aimed at uncovering new applications and optimizing its synthesis. As our understanding of complex biological systems grows, so does the demand for sophisticated molecular tools like this one. Whether used as an intermediate in drug synthesis or as a starting point for novel chemical entities, (R)-1-(2-Chlorophenyl)ethanol remains a vital component in advancing chemical biology and medicinal chemistry.
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